
Chloropyramine hydrochloride
Vue d'ensemble
Description
Chloropyramine hydrochloride is a classical first-generation antihistamine drug. It is primarily used in Eastern European countries and Russia for the treatment of allergic conjunctivitis, allergic rhinitis, bronchial asthma, and other atopic conditions. It is also indicated for Quincke’s edema, allergic reactions to insect bites, food and drug allergies, and anaphylactic shock .
Méthodes De Préparation
Chloropyramine hydrochloride can be synthesized through a series of chemical reactions. The synthesis typically involves the reaction of 4-chlorobenzyl chloride with 2-pyridyl ethylenediamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Table 1: Key Synthetic Steps and Reagents
Step | Reaction Type | Reagents/Conditions | Product |
---|---|---|---|
1 | Chlorination | Thionyl chloride (SOCl₂) | Intermediate chloride derivative |
2 | Cyanide substitution | TiCl₄, Trimethylsilylcyanide (TMSCN) | Nitrile intermediate (4a–i ) |
3 | Reduction of nitrile to amine | LiAlH₄ in anhydrous diethyl ether | Free amine base |
4 | Salt formation | HCl in diethyl ether | Chloropyramine hydrochloride |
-
Mechanistic Insight :
Molecular Interactions and Binding
The compound’s reactivity extends to non-covalent interactions critical for its biological activity:
Table 2: Key Binding Interactions with FAK and VEGFR-3
Target | Interaction Type | Residues Involved | Functional Impact |
---|---|---|---|
FAK | Hydrogen bonding | Ser 910, Pro 911, Asp 1036 | Disrupts FAK-VEGFR-3 complex |
VEGFR-3 | Hydrophobic interactions | Tyr 925, Val 928, Leu 1035 | Inhibits kinase phosphorylation |
-
Structural Basis :
Degradation and Stability
This compound undergoes decomposition under specific conditions:
Table 3: Stability and Decomposition Pathways
Condition | Observation | Byproducts |
---|---|---|
Heating (>172°C) | Thermal decomposition | Toxic gases (e.g., HCl, Cl₂) |
Strong oxidizers | Oxidation of amine groups | N-oxides, chlorinated aromatics |
Aqueous acidic solutions | Hydrolysis of amine-HCl salt | Free base formation |
-
pH Sensitivity : The compound is stable in solid form but hydrolyzes in strongly acidic/basic solutions, releasing free chloropyramine .
Stereochemical Considerations
Despite having a chiral center at the tertiary amine, both enantiomers exhibit similar binding affinities due to conformational flexibility in the FAK binding pocket .
Analytical Characterization
Key spectroscopic data for reaction monitoring:
Applications De Recherche Scientifique
Clinical Applications
Chloropyramine hydrochloride is widely recognized for its effectiveness in treating several allergic conditions. The primary indications include:
- Allergic Rhinitis : Relief from nasal congestion, sneezing, and itching.
- Allergic Conjunctivitis : Alleviation of eye symptoms such as redness and itching.
- Bronchial Asthma : Used as an adjunct therapy to manage asthma symptoms.
- Quincke's Edema : Treatment of severe swelling in the skin and mucous membranes.
- Anaphylactic Shock : Emergency intervention in severe allergic reactions.
Table 1: Clinical Uses of this compound
Condition | Dosage Form | Administration Route | Typical Dosage |
---|---|---|---|
Allergic Rhinitis | Tablets | Oral | 25 mg, 3-4 times daily |
Allergic Conjunctivitis | Eye drops | Topical | As prescribed |
Bronchial Asthma | Injection | Intravenous/Intramuscular | 1-2 ampoules as needed |
Quincke's Edema | Injection | Intravenous/Intramuscular | 1-2 ampoules as needed |
Anaphylactic Shock | Injection | Intravenous/Intramuscular | 1-2 ampoules as needed |
Research Applications
This compound has also been investigated for its potential applications in cancer research. Studies have shown that it can induce apoptosis in certain cancer cell lines by modulating specific signaling pathways.
Case Study: Cancer Research
A study demonstrated that chloropyramine treatment increased SASH1 protein levels in breast cancer cells, leading to reduced cell viability in several cancer types including melanoma and pancreatic cancer. The findings suggest that chloropyramine may serve as a candidate for novel cancer therapies by targeting SASH1 expression .
Pharmacological Studies
Researchers utilize this compound to study antihistaminic activity and interactions with other drugs. Its effects are compared with other antihistamines to understand the pharmacodynamics and pharmacokinetics involved in allergic responses.
Table 2: Pharmacological Properties
Property | Value |
---|---|
Chemical Formula | C16H20ClN3.HCl |
Molar Mass | 326.27 g/mol |
Bioavailability | Nearly 100% |
Half-life | Approximately 14 hours |
Solubility | 10 mM in DMSO |
Mécanisme D'action
Chloropyramine hydrochloride exerts its effects by binding to the histamine H1 receptor. This binding blocks the action of endogenous histamine, leading to the temporary relief of symptoms associated with allergic reactions. By inhibiting histamine-induced vasodilation, increased vascular permeability, and tissue edema, this compound effectively reduces the symptoms of allergic conditions .
Comparaison Avec Des Composés Similaires
Chloropyramine hydrochloride is similar to other first-generation antihistamines such as diphenhydramine, chlorpheniramine, and promethazine. it is unique in its specific chemical structure, which includes a chlorophenyl group and a pyridyl ethylenediamine moiety. This structure contributes to its distinct pharmacological profile and therapeutic applications .
Similar compounds include:
Diphenhydramine: Another first-generation antihistamine used for allergic reactions and as a sleep aid.
Chlorpheniramine: Commonly used for allergic rhinitis and urticaria.
Promethazine: Used for allergic conditions, nausea, and as a sedative.
This compound’s unique combination of antihistaminic and anticholinergic properties, along with its ability to cross the blood-brain barrier, distinguishes it from these similar compounds .
Activité Biologique
Chloropyramine hydrochloride is a first-generation antihistamine primarily used in Eastern European countries for treating various allergic conditions. This article explores its biological activity, focusing on its pharmacological mechanisms, therapeutic applications, and relevant research findings.
This compound acts as a competitive reversible antagonist of the histamine H1 receptor. By binding to these receptors, it inhibits the effects of endogenous histamine, which is responsible for various allergic symptoms such as:
- Vasodilation
- Increased vascular permeability
- Tissue edema
In addition to its antihistaminic properties, chloropyramine exhibits some anticholinergic effects , which can lead to side effects like drowsiness and dry mouth due to its ability to cross the blood-brain barrier .
Therapeutic Applications
Chloropyramine is indicated for the treatment of:
- Allergic rhinitis
- Allergic conjunctivitis
- Bronchial asthma
- Angioedema
- Anaphylactic shock
- Allergic reactions to insect bites and food/drug allergies .
Pharmacological Profile
The following table summarizes key pharmacological actions and characteristics of this compound:
Property | Description |
---|---|
Chemical Formula | C₁₆H₂₀ClN₃ |
Molar Mass | 289.81 g/mol |
Mechanism | H1 receptor antagonist |
Primary Effects | Antihistaminic, anticholinergic |
Common Side Effects | Drowsiness, dry mouth, constipation |
Clinical Use | Allergic conditions, bronchial asthma |
In Vitro Studies
Recent studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has shown significant effects on neuroblastoma cell lines (SK-N-AS and SK-N-BE(2)), with an LC50 value around 170 μM and 144 μM respectively. This suggests potential applications in oncology beyond its traditional use as an antihistamine .
In Vivo Studies
In animal models, chloropyramine has been observed to reduce tumor growth significantly when administered alone or in combination with doxorubicin. This synergistic effect highlights its potential as a novel therapeutic agent in cancer treatment by targeting the interaction between VEGFR-3 and FAK proteins .
Case Studies
A notable case involved a child who exhibited severe allergic reactions effectively managed with this compound alongside dexamethasone. The rapid improvement in symptoms after administration underscores the drug's efficacy in acute allergic responses .
Propriétés
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYWWAGBHABATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-32-5 (Parent) | |
Record name | Chloropyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048859 | |
Record name | Chloropyramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6170-42-9 | |
Record name | Chloropyramine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6170-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloropyramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloropyramine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloropyramine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloropyramine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloropyramine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROPYRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWA92Z14NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.